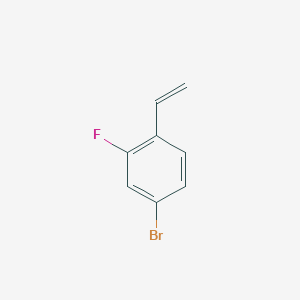

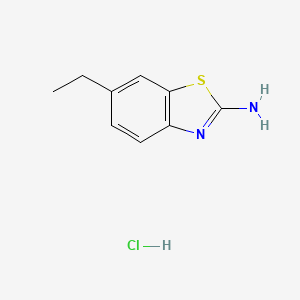

4-Bromo-2-fluoro-1-vinylbenzene

Übersicht

Beschreibung

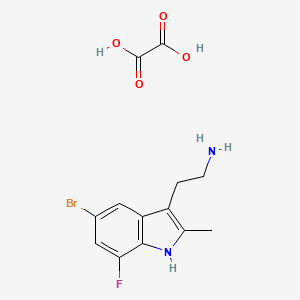

4-Bromo-2-fluoro-1-vinylbenzene is a halogenated aromatic compound that is not directly described in the provided papers. However, the papers do discuss various related halogenated benzenes and their chemical properties, synthesis, and applications. These compounds are of interest due to their potential use in polymerization processes, as photosensitizers, and as precursors for further chemical modifications .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simpler benzene derivatives. For instance, 4-vinylbenzenephosphonic acid is synthesized through a sequence of nitration, reduction, diazotization, and dehydrohalogenation, starting from 2-bromoethylbenzene . Similarly, 1,4-bis(bromomethyl)-2-fluorobenzene is produced from p-xylene through nitration, reduction, diazotization, and bromination . These methods could potentially be adapted for the synthesis of 4-Bromo-2-fluoro-1-vinylbenzene by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of halogenated benzenes can be studied using spectroscopic methods such as FT-IR and FT-Raman, as well as computational methods like DFT calculations . These analyses help in understanding the influence of substituents like bromine and fluorine on the benzene ring and provide insights into the electronic properties of the molecules.

Chemical Reactions Analysis

Halogenated benzenes can act as photosensitizers in the polymerization of various vinyl monomers, proceeding via a free radical mechanism . The presence of halogens can also affect the reactivity ratios in copolymerization reactions, as seen in the copolymerization of vinylidene fluoride with bromofluorinated alkenes . Moreover, electrosynthetic routes can be used to convert halogenated nitrobenzenes to vinylbenzenes or indoles, demonstrating the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be explored using time-dependent DFT (TD-DFT) approaches . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for predicting their reactivity and stability.

Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura C-C Coupling Reactions

The Suzuki-Miyaura coupling reactions catalyzed by supported Pd nanoparticles are crucial in green chemistry for their reusability compared to homogeneous Pd complexes. This is particularly relevant in the preparation of fluorinated biphenyl derivatives, which are significant for the pharmaceutical industry, novel materials, and liquid crystalline media. The study by Erami et al. (2017) highlights the effectiveness of these reactions in synthesizing different fluorinated biphenyl derivatives using a heterogeneous system based on Pd nanoparticles supported onto COOH-modified graphene (Erami et al., 2017).

Fluorogenic Derivatization of Aryl Halides

Higashijima et al. (2020) developed a long-wavelength fluorogenic derivatization method for aryl halides based on the formation of stilbene by the Heck coupling reaction with vinylbenzenes. This method extends the emission wavelength of the derivatives, offering potential applications in pre-column derivatization HPLC with fluorescence detection (Higashijima et al., 2020).

Electrosynthetic Routes

Du and Peters (2010) examined the electrochemical reductions of nitrobenzene derivatives at carbon cathodes. Their research indicates the production of 1-nitro-2-vinylbenzene as a principal product, showcasing an alternative pathway in organic electrosynthesis (Du & Peters, 2010).

Mpro-SARS-CoV-2 Inhibitors

El idrissi et al. (2021) investigated the regioselectivity and mechanism of [3 + 2] cycloaddition reactions of 1-bromo-4-vinylbenzene with benzonitrile oxide. The study contributes to the understanding of SARS-CoV-2 inhibitors, demonstrating the efficacy of isoxazolines in inhibiting the virus (El idrissi et al., 2021).

Lithium-Ion Batteries

Qian-y (2014) explored the use of 4-bromo-2-fluoromethoxybenzene as a bifunctional electrolyte additive for lithium-ion batteries. This additive enhances thermal stability and provides overcharge protection, indicating a potential application in improving lithium-ion battery safety and efficiency (Qian-y, 2014).

Wirkmechanismus

Mode of Action

The mode of action of 4-Bromo-2-fluoro-1-vinylbenzene involves electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-1-vinylbenzene. For instance, factors such as pH, temperature, and the presence of other compounds could affect the compound’s stability and its interaction with its targets .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Eigenschaften

IUPAC Name |

4-bromo-1-ethenyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF/c1-2-6-3-4-7(9)5-8(6)10/h2-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDQHQCPWHTKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586562 | |

| Record name | 4-Bromo-1-ethenyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

627463-17-6 | |

| Record name | 4-Bromo-1-ethenyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(1-Piperazinylmethyl)cyclohexyl]methanol](/img/structure/B1284381.png)